Methylglyphosat

Übersicht

Beschreibung

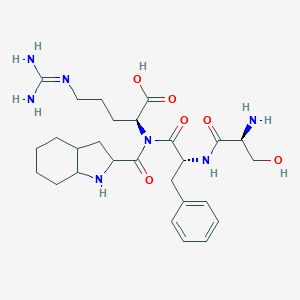

Methyl Glyphosate, commonly known as glyphosate, is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . Glyphosate was first synthesized in 1950 by H. Martin, but its herbicidal properties were discovered by Monsanto chemist John E. Franz in 1970 .

Wissenschaftliche Forschungsanwendungen

Glyphosate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various compounds. In biology, it is employed to study the inhibition of the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . In medicine, glyphosate is used to investigate its potential effects on human health and its role in various diseases . Industrially, glyphosate is widely used as a herbicide to control weeds and enhance crop yields .

Wirkmechanismus

Target of Action

The primary target of Methyl Glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .

Mode of Action

Methyl Glyphosate acts by inhibiting the EPSPS enzyme . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . The herbicide’s mode of action is unique and ideal for vegetation management in both agricultural and non-agricultural settings .

Biochemical Pathways

The inhibition of the EPSPS enzyme by Methyl Glyphosate affects the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids, which are precursors to many other essential compounds in plants . The disruption of this pathway leads to multiple phytotoxicity effects, both upstream and downstream from EPSPS, including the loss of plant defenses against pathogens .

Pharmacokinetics

Methyl Glyphosate is poorly absorbed from the gastrointestinal tract and is rapidly and essentially completely excreted . Its persistence in the environment, such as in water and soil systems, is due to its misuse in agricultural regions, which causes its percolation into groundwater via the vertical soil profile .

Result of Action

The result of Methyl Glyphosate’s action is the death of the plant. The disruption of the shikimate pathway leads to a deficiency in the production of essential aromatic amino acids, which in turn impacts various physiological processes in the plant . This includes the loss of plant defenses against pathogens, leading to the plant’s death .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Methyl Glyphosate. The persistence of glyphosate residue in the environment, such as in water and soil systems, endangers many non-target organisms existing in the natural environment .

Biochemische Analyse

Biochemical Properties

N-methyl-N-(phosphonomethyl)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms . By inhibiting EPSPS, N-methyl-N-(phosphonomethyl)glycine disrupts the production of essential amino acids such as tryptophan, phenylalanine, and tyrosine, leading to the death of the plant .

Cellular Effects

N-methyl-N-(phosphonomethyl)glycine affects various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the shikimate pathway. In animal cells, although the shikimate pathway is absent, N-methyl-N-(phosphonomethyl)glycine can still have indirect effects. Studies have shown that exposure to glyphosate can lead to increased apoptosis and changes in gene expression in certain cell types . Additionally, it can affect cell signaling pathways and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of N-methyl-N-(phosphonomethyl)glycine involves its binding to the active site of the EPSPS enzyme, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate, a critical step in the shikimate pathway . The inhibition of this pathway leads to a depletion of aromatic amino acids, which are essential for protein synthesis and other metabolic processes in plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-N-(phosphonomethyl)glycine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that glyphosate can persist in the environment and in biological systems, leading to prolonged exposure and potential long-term effects . In vitro and in vivo studies have demonstrated that chronic exposure to glyphosate can result in cumulative toxic effects on cells and tissues .

Dosage Effects in Animal Models

The effects of N-methyl-N-(phosphonomethyl)glycine vary with different dosages in animal models. At low doses, glyphosate may have minimal or no observable effects. At higher doses, it can cause toxic effects, including increased apoptosis, oxidative stress, and changes in gene expression . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage in determining the safety and toxicity of glyphosate .

Metabolic Pathways

N-methyl-N-(phosphonomethyl)glycine is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. The compound interacts with the enzyme EPSPS, inhibiting its activity and disrupting the production of tryptophan, phenylalanine, and tyrosine . This inhibition affects metabolic flux and metabolite levels, leading to the accumulation of shikimate-3-phosphate and other intermediates in the pathway .

Transport and Distribution

Within cells and tissues, N-methyl-N-(phosphonomethyl)glycine is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . The compound’s localization and accumulation can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of N-methyl-N-(phosphonomethyl)glycine can affect its activity and function. In plants, glyphosate is primarily localized in the chloroplasts, where the shikimate pathway is active . This localization allows the compound to effectively inhibit EPSPS and disrupt the biosynthesis of aromatic amino acids. In animal cells, the subcellular localization of glyphosate is less well-defined, but it may interact with various cellular compartments and organelles, influencing its effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through various methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid using oxidizing agents such as hydrogen peroxide or air in the presence of a catalyst like platinum or palladium . Another method involves the reaction of glycine, formaldehyde, and a tertiary base in an alcoholic solution, followed by the addition of a dialkyl phosphite . The reaction product is then hydrolyzed and acidified to yield glyphosate in good purity .

Industrial Production Methods: Industrial production of glyphosate often involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) using environmentally friendly oxidants and catalysts . This method is preferred due to its efficiency and lower environmental impact. The choice of synthesis procedure can significantly affect the purity of the glyphosate product and the norms of waste generation and energy consumption per unit of finished product .

Analyse Chemischer Reaktionen

Types of Reactions: Glyphosate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal decomposition, which can lead to the formation of methanimine and phosphorous acid .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of glyphosate include hydrogen peroxide, formaldehyde, and dialkyl phosphites . Catalysts such as platinum, palladium, and rhodium are often employed to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of glyphosate include methanimine and phosphorous acid during thermal decomposition . Additionally, the oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glyphosate .

Vergleich Mit ähnlichen Verbindungen

Glyphosate is unique among herbicides due to its specific mechanism of action and broad-spectrum activity. Similar compounds include N-hydroxy-glyphosate and N-amino-glyphosate, which also exhibit herbicidal properties but are less effective than glyphosate . Other related compounds include aminomethylphosphonic acid and bis(phosphonomethyl)glycine, which share structural similarities with glyphosate but have different applications and effectiveness .

Eigenschaften

IUPAC Name |

2-[methyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVDYFNFBJGOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337285 | |

| Record name | N-methyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24569-83-3 | |

| Record name | N-methyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24569-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)](/img/structure/B140772.png)

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)